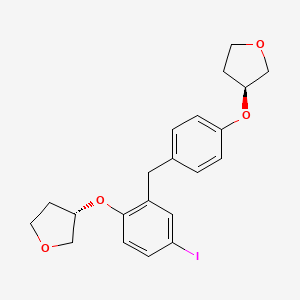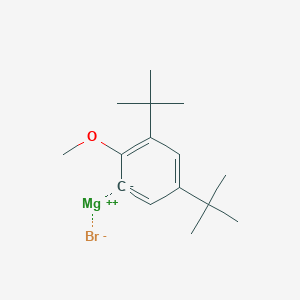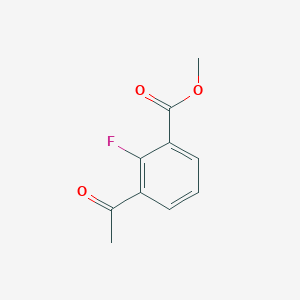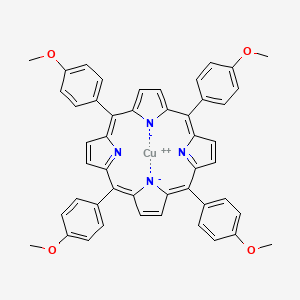
Copper 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel This compound is a metalloporphyrin, which is a type of porphyrin complexed with a metal ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel typically involves the reaction of 3-methoxybenzaldehyde with pyrrole in the presence of an acid catalyst to form the porphyrin macrocycle. This is followed by the insertion of a nickel ion into the porphyrin ring. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Trifluoroacetic acid or acetic acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:
Large-scale reactors: for the initial condensation reaction
Purification steps: such as column chromatography or recrystallization
Metal insertion: using nickel salts like nickel acetate or nickel chloride under controlled conditions
Analyse Des Réactions Chimiques
Types of Reactions: 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form oxoporphyrins.
Reduction: The nickel center can be reduced to different oxidation states.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Oxoporphyrins or hydroxyporphyrins.
Reduction: Nickel(II) or Nickel(0) porphyrins.
Substitution: Various substituted porphyrins depending on the reagent used.
Applications De Recherche Scientifique
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, including oxidation and hydrogenation reactions.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of sensors and as a component in materials for electronic devices.
Mécanisme D'action
The mechanism by which 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel exerts its effects involves the interaction of the nickel center with various substrates. The porphyrin ring acts as a ligand, stabilizing the nickel ion and facilitating its interaction with other molecules. The molecular targets and pathways involved include:
Catalysis: The nickel center can activate molecular oxygen or hydrogen, facilitating oxidation or reduction reactions.
Photosensitization: The compound can generate reactive oxygen species upon light irradiation, leading to cell damage in photodynamic therapy.
Comparaison Avec Des Composés Similaires
- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinatonickel
- 5,10,15,20-Tetrakis(2-methoxyphenyl)porphyrinatonickel
- 5,10,15,20-Tetrakis(3,4-dimethoxyphenyl)porphyrinatonickel
Uniqueness: 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This makes it particularly effective in certain catalytic and photodynamic applications compared to its analogs.
Propriétés
Formule moléculaire |
C48H36CuN4O4 |
|---|---|
Poids moléculaire |
796.4 g/mol |
Nom IUPAC |
copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4O4.Cu/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
Clé InChI |
SRXJYJQOZHEHQG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


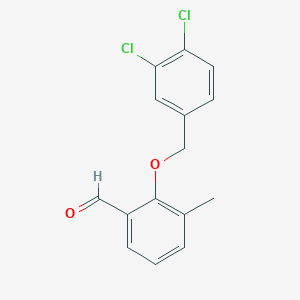
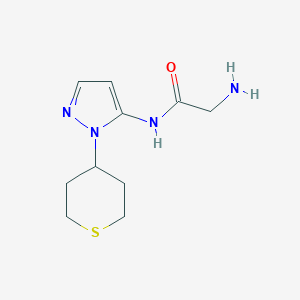
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
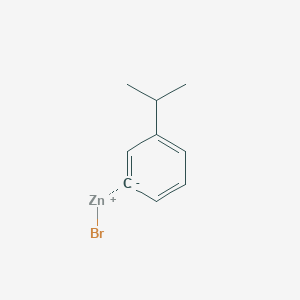
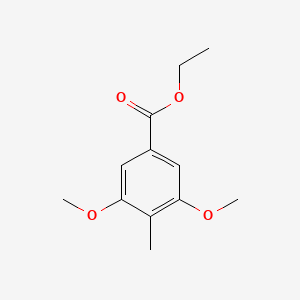


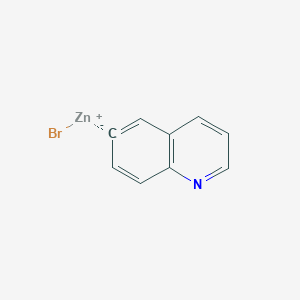
![2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
